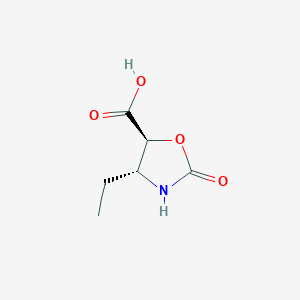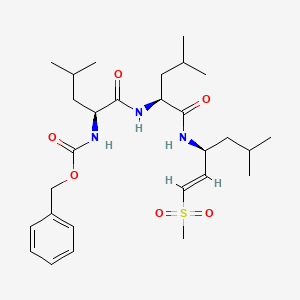
CARMINE FIBRIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carmine fibrin is a compound that combines the properties of carmine, a natural dye derived from the cochineal insect, and fibrin, a fibrous protein involved in blood clotting Carmine is known for its vibrant red color and is used in various applications, including food coloring and cosmetics Fibrin, on the other hand, plays a crucial role in hemostasis, wound healing, and tissue repair
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of carmine fibrin involves the extraction of carmine from the cochineal insect and the synthesis of fibrin from fibrinogen. Carmine is typically extracted using an acidified ethanol solution, followed by purification through filtration and crystallization. Fibrin is synthesized by the enzymatic cleavage of fibrinogen using thrombin, resulting in the formation of fibrin monomers that polymerize to form a fibrous network .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of carmine and the production of fibrin using recombinant DNA technology. The carmine extraction process is optimized for high yield and purity, while the production of fibrin involves the expression of fibrinogen in genetically modified organisms, followed by purification and enzymatic conversion to fibrin .
Analyse Chemischer Reaktionen
Types of Reactions: Carmine fibrin undergoes various chemical reactions, including oxidation, reduction, and substitution. The carmine component can undergo oxidation to form carminic acid, while the fibrin component can undergo reduction to break down the fibrous network. Substitution reactions can occur at the functional groups of carmine, leading to the formation of derivatives with different properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents such as acyl chlorides. These reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times .
Major Products Formed: The major products formed from the reactions of this compound include carminic acid, reduced fibrin fragments, and substituted carmine derivatives.
Wissenschaftliche Forschungsanwendungen
Carmine fibrin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is used as a dye for staining and labeling purposes. In biology, it is used as a scaffold for tissue engineering and regenerative medicine. In medicine, this compound is used in wound healing and drug delivery systems. In industry, it is used in the production of biocompatible materials and coatings .
Wirkmechanismus
The mechanism of action of carmine fibrin involves the interaction of carmine with biological molecules and the formation of a fibrous network by fibrin. Carmine binds to proteins and nucleic acids, allowing it to be used as a staining agent. Fibrin forms a three-dimensional network that provides structural support and promotes cell adhesion and migration. The molecular targets of this compound include cell surface receptors, extracellular matrix proteins, and signaling pathways involved in wound healing and tissue repair .
Vergleich Mit ähnlichen Verbindungen
Carmine fibrin can be compared with other similar compounds, such as fibrinogen, fibronectin, and laminin. Fibrinogen is the precursor of fibrin and plays a similar role in blood clotting and wound healing. Fibronectin is an extracellular matrix protein that promotes cell adhesion and migration. Laminin is another extracellular matrix protein that provides structural support and regulates cell behavior. The uniqueness of this compound lies in its combination of the staining properties of carmine and the structural properties of fibrin, making it a versatile material for various applications .
Eigenschaften
CAS-Nummer |
1339-95-3 |
|---|---|
Molekularformel |
C14H22ClNO5 |
Molekulargewicht |
0 |
Synonyme |
CARMINE FIBRIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





